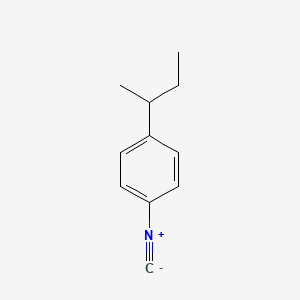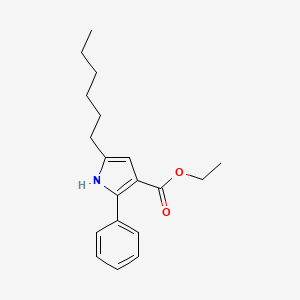
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester: is a synthetic organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its unique structural features, including a hexyl group at the 5-position, a phenyl group at the 2-position, and an ethyl ester functional group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method is the condensation of a suitable aldehyde with an amine to form the pyrrole ring, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the consistency and yield of the final product. Solvent extraction and purification techniques, such as recrystallization or chromatography, are employed to isolate and purify the compound.
化学反応の分析
Types of Reactions: 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
作用機序
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1-Hexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
Comparison: 1H-Pyrrole-3-carboxylic acid, 5-hexyl-2-phenyl-, ethyl ester is unique due to its specific substituents, which confer distinct chemical and physical properties. The hexyl and phenyl groups contribute to its hydrophobic character, while the ethyl ester group influences its reactivity and solubility. Compared to similar compounds, it may exhibit different biological activities and applications due to these structural differences.
特性
CAS番号 |
650616-13-0 |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC名 |
ethyl 5-hexyl-2-phenyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H25NO2/c1-3-5-6-10-13-16-14-17(19(21)22-4-2)18(20-16)15-11-8-7-9-12-15/h7-9,11-12,14,20H,3-6,10,13H2,1-2H3 |
InChIキー |
GOXTZTBOTLLJQI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC(=C(N1)C2=CC=CC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


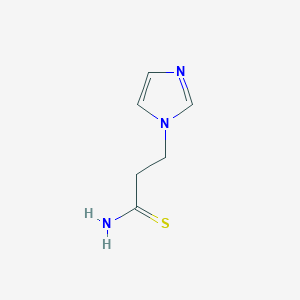
![[(2-Hexyl-4,5-dimethylcyclohexa-1,4-dien-1-YL)sulfanyl]benzene](/img/structure/B12595097.png)
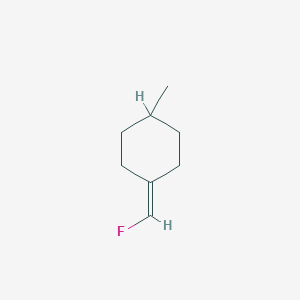
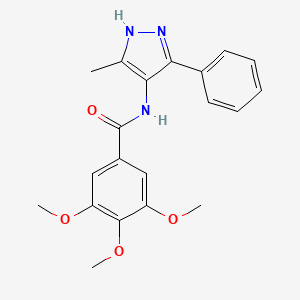
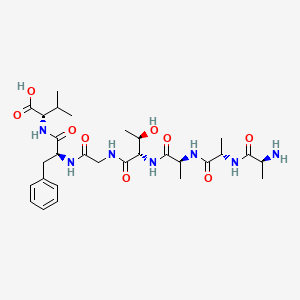
![3-{4-[(Undec-10-en-1-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B12595104.png)


![3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)
![5-[(2,6-Dichlorophenyl)methoxy]-N-(1-phenylethyl)pyrazin-2-amine](/img/structure/B12595124.png)
![3-(Dodecyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12595127.png)
